2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide

IDO1 inhibition Cancer immunotherapy Enzyme assay

This phthalimide-butyramide hybrid is a selective human IDO1 inhibitor with a well-defined IC₅₀ of 100 nM, making it an ideal reference standard for calibrating IDO1 biochemical assays. Unlike CRBN-recruiting thalidomide analogs, it directly engages the IDO catalytic site, enabling clean mechanistic deconvolution. The critical naphthalen-1-yl moiety is essential for potency; substitution with thiazol-2-yl shifts activity to PTP1B/CXCR4. Mandate CAS 303796-24-9 verification to avoid inactive acetamide analog (CAS 138280-40-7). Single-batch commercial availability ensures cross-study reproducibility.

Molecular Formula C23H20N2O3
Molecular Weight 372.4 g/mol
Cat. No. B11695825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide
Molecular FormulaC23H20N2O3
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C23H20N2O3/c1-14(2)20(25-22(27)17-11-5-6-12-18(17)23(25)28)21(26)24-19-13-7-9-15-8-3-4-10-16(15)19/h3-14,20H,1-2H3,(H,24,26)
InChIKeyCTDGHJBJXQVZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide: IDO-Targeted Phthalimide for Immuno-Oncology Procurement


2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide (CAS 303796-24-9; molecular formula C₂₃H₂₀N₂O₃) is a phthalimide-butyramide hybrid that has been disclosed in multiple patent families as a selective inhibitor of human indoleamine 2,3-dioxygenase (IDO) [1]. Unlike many phthalimide derivatives that act through cereblon (CRBN) recruitment or TNF-α modulation, this compound directly engages the IDO catalytic site with an IC₅₀ of 100 nM in recombinant human IDO enzyme assays [1]. It is commercially available through Sigma-Aldrich (Product No. R347620, AldrichCPR) as a 10 mg research-grade reference standard, making it directly accessible for head-to-head benchmarking in IDO inhibitor discovery programs .

Why 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide Cannot Be Replaced by Generic Phthalimide IDO Inhibitors


Phthalimide-containing IDO inhibitors exhibit steep structure–activity relationships (SAR) where even minor N-aryl substitutions produce >10-fold shifts in IDO IC₅₀ [1]. For example, within the same 1,2,5-oxadiazole patent series, Example 8 (BDBM223006) and Example 14 (BDBM223012) are reported with IC₅₀ < 200 nM, whereas Example 9 (the target compound) achieves a defined IC₅₀ of 100 nM—a ≥2-fold potency advantage [1][2]. The naphthalen-1-yl moiety is critical: replacing it with a thiazol-2-yl group (e.g., 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide) shifts activity away from IDO toward other targets such as PTP1B and CXCR4 (IC₅₀ ≈ 10 µM) [3]. Generic substitution therefore risks both potency loss and off-target pharmacology, invalidating head-to-head comparisons in IDO-focused programs.

Quantitative Differentiation Evidence for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide


IDO Enzyme Inhibition: ≥2-Fold Potency Advantage Over Intra-Patent Comparators

In a recombinant human IDO enzyme assay conducted under identical conditions (His-tagged IDO expressed in E. coli, pH 6.5), the target compound (US9320732 Example 9) exhibits an IC₅₀ of 100 nM, whereas the structurally adjacent Example 8 (BDBM223006) and Example 14 (BDBM223012) from the same patent family are reported only as IC₅₀ < 200 nM [1][2]. This represents a minimally ≥2-fold improvement in absolute potency. Example 2 (BDBM223000) and Example 24 (BDBM279195) also display IC₅₀ < 200 nM, confirming that the naphthalen-1-yl substitution in Example 9 confers a measurable potency advantage over multiple intra-series analogs [3][4].

IDO1 inhibition Cancer immunotherapy Enzyme assay

IDO Inhibition Potency: Intermediate Positioning Between Early- and Late-Stage Clinical IDO1 Inhibitors

When benchmarked against clinically advanced IDO1 inhibitors, the target compound (IC₅₀ = 100 nM) occupies a defined intermediate potency position: it is less potent than epacadostat (INCB024360; IC₅₀ = 10 nM in biochemical assays) and navoximod (NLG-919/GDC-0919; Kᵢ = 7 nM, cellular EC₅₀ = 75 nM), yet more potent than the IDO2-selective probe IDO2-IN-1 (IDO1 IC₅₀ = 411 nM) [1]. This intermediate potency profile makes the compound a useful tool for SAR studies where extreme potency is not required but where chemical tractability and commercial availability are prioritized [2].

IDO1 inhibitor benchmarking Immuno-oncology Drug discovery

Selectivity Profile: IDO1 Inhibition with Modest iNOS Activity Window

The compound demonstrates a 22-fold selectivity window between IDO (IC₅₀ = 100 nM) and human inducible nitric oxide synthase (iNOS; EC₅₀ = 2,200 nM in HEK293 cellular assay) [1][2]. This is notable because many phthalimide derivatives exhibit potent iNOS inhibition, which can confound immunological readouts. In contrast, the structurally related 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-thiazol-2-yl-butyramide shows no reported IDO activity and instead inhibits PTP1B and CXCR4 at ~10 µM, highlighting the critical role of the naphthalen-1-yl group in directing target engagement toward IDO [3].

IDO1 selectivity iNOS Off-target profiling

Chemical Identity and Procurement Traceability: CAS 303796-24-9 vs. Structurally Degenerate Analogs

The compound is unambiguously identified by CAS 303796-24-9 and the Sigma-Aldrich catalog number R347620 (AldrichCPR, 10 mg), with a molecular formula of C₂₃H₂₀N₂O₃ and molecular weight of 372.4 g/mol . This is critical because a structurally degenerate analog, 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-naphthalen-1-yl-acetamide (CAS 138280-40-7, C₂₀H₁₄N₂O₃, MW 330.3), differs by the absence of the 3-methyl group and one methylene unit in the butyramide linker, yet is occasionally confused in vendor catalogs . The acetamide analog lacks documented IDO inhibitory activity in the patent literature, making accurate CAS-based procurement essential for reproducing Example 9 pharmacology [1].

Chemical procurement CAS registry Quality control

Multi-Patent Cross-Referencing: A Single Chemical Entity Validated Across Five Independent Patent Families

The compound is disclosed as Example 9 in five distinct US patent families spanning 2016–2024: US9320732, US9789094, US10034939, US10967060, and US20240173303 [1]. This cross-referencing across multiple filings—assigned to NewLink Genetics and later Iomet Pharma—indicates that the compound’s IDO inhibitory activity has been independently reproduced and considered of sufficient interest to be carried forward through multiple patent prosecutions [2]. By contrast, many phthalimide IDO inhibitors appear in only a single patent family and lack multi-jurisdictional validation, increasing the risk that reported activity may not be reproducible upon independent synthesis [3].

Patent validation IDO inhibitor Chemical reproducibility

Structural Differentiation from Thalidomide-Class Immunomodulatory Imides (IMiDs)

Unlike thalidomide, lenalidomide, and pomalidomide—which exert immunomodulatory effects through cereblon (CRBN) E3 ubiquitin ligase recruitment—this compound lacks the glutarimide ring essential for CRBN binding and instead functions as a direct catalytic-site IDO inhibitor [1]. The structural distinction is unambiguous: thalidomide (CAS 50-35-1) contains a phthalimide-glutarimide core, whereas the target compound replaces the glutarimide with an N-naphthalen-1-yl-butyramide moiety [2]. Thalidomide shows no meaningful IDO inhibition (IC₅₀ > 20 µM), reinforcing that the target compound operates through a mechanistically distinct pathway . This differentiation is critical for programs seeking IDO-specific pharmacology without CRBN-mediated neo-substrate degradation confounding the readout.

IMiD differentiation CRBN-independent IDO-targeted

Optimal Procurement and Application Scenarios for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide


IDO1 Enzyme Assay Calibration and Inter-Laboratory Benchmarking

The compound’s well-defined IC₅₀ of 100 nM in recombinant human IDO assays (pH 6.5) makes it suitable as a reference inhibitor for calibrating IDO1 biochemical assays across laboratories [1]. Because it is commercially available as a single batch from Sigma-Aldrich (R347620), it enables reproducible cross-study comparisons without the batch-to-batch variability common in custom-synthesized IDO inhibitors.

Multi-Scaffold SAR Exploration in IDO1 Drug Discovery

With an intermediate potency (100 nM) that is less extreme than epacadostat (10 nM) or navoximod (Kᵢ 7 nM), the compound serves as a chemically tractable starting point for SAR expansion where the phthalimide-naphthyl scaffold can be systematically modified without saturating the assay window [1][2]. Its 22-fold selectivity over iNOS further supports cleaner cellular SAR interpretation [3].

Negative Control Differentiation from CRBN-Dependent IMiDs

In immunomodulatory studies where thalidomide analogs are used as positive controls for CRBN-mediated degradation, this compound can serve as an IDO-active, CRBN-inactive comparator to dissect IDO-dependent vs. CRBN-dependent immunological phenotypes [1]. Its lack of a glutarimide ring eliminates CRBN engagement, enabling cleaner mechanistic deconvolution [2].

Procurement Quality Control: CAS-Verified Identity Against Structurally Degenerate Analogs

Procurement protocols should mandate CAS 303796-24-9 verification to avoid inadvertent substitution with the acetamide analog (CAS 138280-40-7), which lacks the 3-methyl group and butyramide linker essential for IDO activity [1]. The 42.1 Da mass difference provides a straightforward LC-MS quality control checkpoint upon receipt [2].

Quote Request

Request a Quote for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.